3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as DPP-4 inhibitor, is a class of medication that is commonly used in the treatment of type 2 diabetes mellitus. The DPP-4 inhibitor is a relatively new class of medication that has gained widespread use in recent years.
Mechanism of Action
3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors work by blocking the action of the enzyme dipeptidyl peptidase-4 (this compound). This compound is responsible for breaking down incretin hormones, which are released by the intestines in response to food intake. By blocking the action of this compound, this compound inhibitors increase the levels of incretin hormones in the body, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to a reduction in blood glucose levels.
Biochemical and Physiological Effects:
In addition to their glucose-lowering effects, this compound inhibitors have been shown to have beneficial effects on cardiovascular health. This compound inhibitors have been shown to reduce the risk of heart attack and stroke in patients with type 2 diabetes mellitus. This compound inhibitors have also been shown to have anti-inflammatory effects, which may contribute to their beneficial effects on cardiovascular health.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors is that they are relatively easy to administer and have few side effects. However, this compound inhibitors can be expensive, which may limit their use in some settings. In addition, this compound inhibitors have not been extensively studied in certain populations, such as pregnant women and children, which may limit their use in these populations.
Future Directions
There are several future directions for research on 3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors. One area of research is the use of this compound inhibitors in the treatment of other conditions, such as Alzheimer's disease and cancer. Another area of research is the development of new this compound inhibitors with improved efficacy and fewer side effects. Finally, there is a need for more research on the long-term safety and efficacy of this compound inhibitors, particularly in certain populations, such as pregnant women and children.
Scientific Research Applications
3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes mellitus. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have beneficial effects on cardiovascular health, including reducing the risk of heart attack and stroke. This compound inhibitors have also been studied for their potential use in the treatment of other conditions, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-13-30-18-10-7-16(8-11-18)19(15-22(25)26)24-23(27)17-9-12-20(28-5-2)21(14-17)29-6-3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMRAJUWHQGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.